molecular formula C7H14O5S B6331001 Butyl (methylsulfonyloxy)acetate CAS No. 169602-47-5

Butyl (methylsulfonyloxy)acetate

Cat. No. B6331001
CAS RN: 169602-47-5
M. Wt: 210.25 g/mol
InChI Key: DAQDHXFDBMQDQN-UHFFFAOYSA-N
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Description

Butyl (methylsulfonyloxy)acetate (BMOA) is an organic compound with a wide range of applications in scientific research and experiments. It is a colorless, volatile liquid with a pleasant odor. Its chemical formula is C6H12O3S. BMOA is used as a solvent in many organic reactions, as an intermediate in the production of other compounds, and as a reagent in the synthesis of various pharmaceuticals. It is also used as a flavoring agent in foods and beverages.

Mechanism of Action

Butyl (methylsulfonyloxy)acetate acts as a solvent in organic reactions, allowing the reaction of two or more compounds to take place. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals. In addition, Butyl (methylsulfonyloxy)acetate can act as a catalyst, speeding up the rate of a reaction.
Biochemical and Physiological Effects
Butyl (methylsulfonyloxy)acetate has been shown to have several biochemical and physiological effects. In particular, it has been shown to increase the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Butyl (methylsulfonyloxy)acetate has also been shown to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Butyl (methylsulfonyloxy)acetate in laboratory experiments include its low toxicity, low volatility, and low cost. Additionally, Butyl (methylsulfonyloxy)acetate is a relatively stable compound and is not prone to decomposition. The main limitation of using Butyl (methylsulfonyloxy)acetate in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the use of Butyl (methylsulfonyloxy)acetate. One potential direction is the development of new compounds and drugs using Butyl (methylsulfonyloxy)acetate as a reagent. Additionally, Butyl (methylsulfonyloxy)acetate may be used to study the effects of various compounds on biological systems, as well as to study the mechanisms of action of drugs and other compounds. Finally, Butyl (methylsulfonyloxy)acetate may be used in the development of new methods for the synthesis of pharmaceuticals.

Scientific Research Applications

Butyl (methylsulfonyloxy)acetate is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used to study the effects of various compounds on biological systems, as well as to study the mechanisms of action of drugs and other compounds. Butyl (methylsulfonyloxy)acetate is also used in the synthesis of novel compounds, such as pharmaceuticals, and in the development of new drugs.

properties

IUPAC Name

butyl 2-methylsulfonyloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDHXFDBMQDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl (methylsulfonyloxy)acetate

Synthesis routes and methods

Procedure details

27.8 g (0.2 mol) of n-butyl hydroxyacetate (95% pure by GC) and 20.2 g (0.2 mol) of triethylamine are first introduced into 300 ml of dichloromethane at -5° C. 34.4 g (0.3 mol) of methanesulfonyl chloride in 50 ml of dichloromethane are slowly added dropwise at 0° to 5° C. Stirring of the batch at 0° C. is continued overnight, ice water is added, the phases are separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic phases are dried, and the solvent is removed on a rotary evaporator leaving a colorless oil which is subjected to incipient distillation in vacuo. n-Butyl methylsulfonyloxyacetate is isolated as an almost colorless oil (40.5 g, 96.3% of theory, GC content 91%).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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